molecular formula C25H27N5O2 B606100 BRD4 Inhibitor-10 CAS No. 1660117-38-3

BRD4 Inhibitor-10

カタログ番号 B606100
CAS番号: 1660117-38-3
分子量: 429.524
InChIキー: QNFGQQDKBYVNAS-KRWDZBQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BRD4 Inhibitor-10 is a potent BRD4-BD1 inhibitor extracted from patent WO2015022332A1, Compound II-25, with an IC50 of 8 nM . It plays a significant role in transcriptional regulation, chromatin remodeling, DNA damage repair, and cell proliferation .


Synthesis Analysis

In the discovery of novel bromodomain-containing protein 4 (BRD4) small molecule inhibitors, compounds were designed and synthesized based on ABBV-075 through scaffold hopping . Another study involved the design and synthesis of 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one to evaluate their inhibitory activities against BRD4 .


Molecular Structure Analysis

The molecular structure of BRD4 Inhibitor-10 has been studied using various in silico approaches such as QSAR techniques, molecular docking, and molecular dynamics simulations . The structural alignment of 297 BRD4-BD1 complexes shows a high level of similarity between the structures of BRD4-BD1, regardless of the bound ligand .


Chemical Reactions Analysis

BRD4 inhibitors have shown significant anti-angiogenic effects in chick embryo chorioallantoic membrane (CAM) and yolk sac membrane (YSM) models . They also directly suppress the viability and tube formation of human umbilical vascular endothelial cells (HUVECs) . Furthermore, they inhibit the phosphorylation of c-jun and c-fos, important members of activating protein-1 (AP-1) transcription factor complexes that enhance angiogenesis .

科学的研究の応用

Cancer Therapy: Colorectal Cancer

BRD4 Inhibitor-10 has been identified as a significant therapeutic agent in the treatment of colorectal cancer. It inhibits the growth and metastasis of tumor cells by targeting the BRD4 protein, which plays a crucial role in cancer progression. The inhibitor has shown promising results in reducing tumor cell viability and limiting distal metastasis, particularly by regulating proteins involved in epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis .

Drug Development: Molecular Dynamics Simulations

In the realm of drug development, BRD4 Inhibitor-10 serves as a model compound for the discovery of novel inhibitors. Through in silico approaches like molecular docking and molecular dynamics simulations, researchers can explore the interactions between BRD4 inhibitors and their target proteins. This aids in the design of new compounds with high activity and favorable ADMET profiles, paving the way for the development of more effective BRD4 inhibitors .

Radiation Therapy: Enhancing Radioresistance

BRD4 Inhibitor-10 has been found to play a role in the DNA damage response (DDR). Inhibition of the BRD4 isoform B with small-molecule inhibitors like JQ1, which is similar in function to BRD4 Inhibitor-10, can promote cancer cell survival following ionizing radiation. This is associated with increased H2AX phosphorylation and a more rapid recovery from DNA damage checkpoints, suggesting a potential application in enhancing radioresistance during cancer treatment .

Epigenetic Research: Histone Modification

BRD4 is an epigenetic regulator that recognizes acetylated lysine residues in histones. BRD4 Inhibitor-10, by targeting BRD4, can help in understanding the role of histone modifications in gene expression. This has implications for research into various diseases, including cancer, where epigenetic dysregulation is a common feature .

Cardiovascular Research

BRD4 Inhibitor-10 may have potential applications in cardiovascular research. BRD4 has been implicated in the regulation of genes involved in endothelial cell function and leukocyte capture. By inhibiting BRD4, researchers can study its role in cardiovascular diseases and potentially develop new therapeutic strategies .

作用機序

Target of Action

The primary target of BRD4 Inhibitor-10 is Bromodomain-containing protein 4 (BRD4) . BRD4 is an epigenetic regulator that localizes to DNA via binding to acetylated histones . It controls the expression of therapeutically important gene regulatory networks through the recruitment of transcription factors to form mediator complexes, phosphorylating RNA polymerase II, and by its intrinsic histone acetyltransferase activity .

Mode of Action

BRD4 Inhibitor-10 interacts with BRD4 by disrupting the protein-protein interactions between BRD4 and acetylated lysine . This interaction effectively blocks cell proliferation in cancer, cytokine production in acute inflammation, and so forth . Upon ionizing radiation, BRD4 isoform B binds acetylated histones and recruits condensin II .

Biochemical Pathways

BRD4 Inhibitor-10 affects several biochemical pathways. It suppresses the expression of c-MYC and directly inhibits tumor cell proliferation . It also blocks the proliferation of tumor-associated macrophages (TAMs) through multiple mechanisms, partly by reducing the expression and secretion of macrophage colony-stimulating factor CSF1 by tumor cells . BRD4 Inhibitor-10 inhibits CSF1 expression through suppressing BRD4 and its target HIF1α .

Pharmacokinetics

It’s worth noting that the therapeutic efficacy of brd4 inhibitors in general can vary depending on the disease subtype . The development of BRD4 inhibitors involves strategies such as the design of bivalent BET inhibitors, kinase and BET dual inhibitors, BET protein proteolysis-targeting chimeras (PROTACs), and Brd4-selective inhibitors .

Result of Action

The action of BRD4 Inhibitor-10 leads to significant molecular and cellular effects. It has been shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells . Treatment with BRD4 inhibitors displaces BRD4 at super-enhancers, leading to RNA Pol II disassociation from gene promoters and transcriptional suppression .

Action Environment

The action, efficacy, and stability of BRD4 Inhibitor-10 can be influenced by various environmental factors. For instance, the therapeutic efficacy of BRD4 inhibitors can vary depending on the disease subtype . Furthermore, the development of BRD4 inhibitors involves strategies that consider the unique C-terminal extra-terminal (ET) domain of BET proteins . These strategies highlight the importance of the action environment in the effectiveness of BRD4 inhibitors.

Safety and Hazards

BRD4 Inhibitor-10 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

特性

IUPAC Name

2,4-dimethyl-6-[6-(oxan-4-yl)-1-[(1S)-1-phenylethyl]imidazo[4,5-c]pyridin-2-yl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-16-13-21(28-29(3)25(16)31)24-27-22-15-26-20(19-9-11-32-12-10-19)14-23(22)30(24)17(2)18-7-5-4-6-8-18/h4-8,13-15,17,19H,9-12H2,1-3H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFGQQDKBYVNAS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN(C1=O)C)C2=NC3=CN=C(C=C3N2C(C)C4=CC=CC=C4)C5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN(C1=O)C)C2=NC3=CN=C(C=C3N2[C@@H](C)C4=CC=CC=C4)C5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001105413
Record name 3(2H)-Pyridazinone, 2,4-dimethyl-6-[1-[(1S)-1-phenylethyl]-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001105413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BRD4 Inhibitor-10

CAS RN

1660117-38-3
Record name 3(2H)-Pyridazinone, 2,4-dimethyl-6-[1-[(1S)-1-phenylethyl]-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1660117-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(2H)-Pyridazinone, 2,4-dimethyl-6-[1-[(1S)-1-phenylethyl]-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001105413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。